molecular formula C20H17FN4O3S2 B2636739 2-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 941874-54-0

2-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2636739
CAS No.: 941874-54-0
M. Wt: 444.5
InChI Key: DUBXSUMKBHZLGT-UHFFFAOYSA-N
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Description

Historical Context of Thiazole-Containing Pharmacophores

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, has been a cornerstone of medicinal chemistry since its discovery in 1887 by Hantzsch and Weber. Early studies recognized its aromaticity and electronic versatility, which enabled diverse reactivity patterns and binding interactions with biological targets. The Hantzsch thiazole synthesis—a condensation of α-haloketones with thioureas—remains a foundational method for constructing thiazole derivatives, as evidenced by its application in synthesizing antiviral and anticonvulsant agents.

Natural products such as thiamine (vitamin B1) and epothilones underscored the biological relevance of thiazoles, driving synthetic efforts to replicate their therapeutic profiles. For instance, Farag et al. (2012) demonstrated that thiazole-integrated sulfonamide derivatives exhibit potent anticonvulsant activity by modulating neuronal ion channels. Similarly, thiazole-triazole hybrids synthesized via Hantzsch-type cyclizations have shown tyrosinase inhibition, highlighting their role in treating hyperpigmentation disorders. Modern advancements, such as the (3 + 2) heterocyclization strategy, enable precise functionalization of the thiazole ring, facilitating the creation of hybrids with enhanced bioactivity and reduced toxicity.

Role of Fluorophenyl Substituents in Bioactive Molecule Design

The incorporation of fluorophenyl groups into bioactive molecules has emerged as a strategic approach to optimize drug-like properties. Fluorine’s high electronegativity and small atomic radius improve metabolic stability, membrane permeability, and target affinity by modulating electronic and steric effects. In the case of 2-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide, the 4-fluorophenyl moiety enhances interactions with hydrophobic enzyme pockets while minimizing off-target effects.

Recent studies on N-arylated benzamides with fluorophenyl-thiazole-triazole cores revealed that fluorine substitution at the para-position increases tyrosinase inhibition by 40% compared to non-fluorinated analogues. This enhancement stems from fluorine’s ability to stabilize charge-transfer interactions and reduce electron density in the aromatic ring, thereby improving binding to the enzyme’s active site. Additionally, fluorophenyl groups in thiazole hybrids have been shown to enhance anticonvulsant efficacy by facilitating blood-brain barrier penetration, as demonstrated in picrotoxin-induced seizure models.

Properties

IUPAC Name

2-[[2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S2/c21-12-5-7-13(8-6-12)23-18(27)11-30-20-24-14(10-29-20)9-17(26)25-16-4-2-1-3-15(16)19(22)28/h1-8,10H,9,11H2,(H2,22,28)(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXSUMKBHZLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Attachment of the Benzamide Group: The benzamide moiety is typically introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the amine group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Anticancer Activity

The thiazole moiety has been recognized for its significant role in anticancer drug development. Various derivatives have shown promising results against different cancer cell lines:

  • Case Study: Thiazole Derivatives
    Research has indicated that thiazole-based compounds exhibit selective cytotoxicity against cancer cells. For instance, compounds synthesized from thiazole derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation in various human cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) .
CompoundCell LineIC50 (µM)Reference
Compound 19A54923.30 ± 0.35
Compound 22HT292.01

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that thiazole derivatives possess antibacterial activity against a range of pathogenic bacteria.

  • Case Study: Antibacterial Activity
    In one study, newly synthesized thiazole derivatives exhibited good to moderate activity against various bacterial strains, outperforming standard antibiotics in some cases .
CompoundTarget BacteriaMIC (µg/mL)Reference
Compound 42Staphylococcus epidermidis<0.09

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the thiazole ring or substituents on the aromatic rings can significantly alter biological activity.

  • Example: The addition of electron-withdrawing groups has been shown to enhance anticancer activity, particularly in compounds targeting breast cancer cells .

Mechanism of Action

The mechanism of action of 2-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the fluorophenyl group can enhance binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Benzamide Derivatives with Heterocyclic Thioether Linkages

(a) Benzo[d]oxazole-Based Analogues ()

Compounds such as 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) and N-(Tert-butyl)-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12f) share the benzamide-thioether-heterocycle scaffold but replace thiazole with benzooxazole. Key differences include:

  • Substituents : Nitrophenyl (8e) or tert-butyl (12f) groups on the benzamide nitrogen versus the target compound’s unsubstituted benzamide.
  • Biological Activity : These analogues exhibit cytotoxicity against HepG2 cells (IC₅₀ values: 8e = 12.3 μM; 12f = 9.8 μM) by modulating BAX/Bcl-2 ratios and caspase-3 activation . The target compound’s 4-fluorophenyl-thiazole moiety may enhance selectivity for specific kinases or apoptosis pathways.
(b) Thiazole-Containing Analogues ()
  • 4-(4-(4-Fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-amine (27) : Shares a 4-fluorophenyl-thiazole core but incorporates a pyridin-2-amine group instead of benzamide. Its synthesis involves bromoethyl intermediates and heating in acetonitrile, suggesting divergent reactivity compared to the target compound .
  • Ethyl 2-(2-(2-((tert-butoxycarbonyl)amino)acetamido)thiazol-4-yl)acetate (18b): Demonstrates similar thiazole-acetamido linkages but lacks the 4-fluorophenyl group, impacting hydrophobicity and target binding .

Triazole and Benzothiazole Derivatives ()

  • N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: Features a triazole spacer and dual benzothiazole groups.
  • S-Alkylated 1,2,4-Triazoles (): Compounds like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones emphasize the role of sulfonyl and fluorophenyl groups in enhancing metabolic stability, a feature relevant to the target compound’s 4-fluorophenyl moiety .

Biological Activity

The compound 2-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide, often referred to as a thiazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.
  • Thiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Acetamide Functional Group : Contributes to the compound's solubility and potential pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this one have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant cytotoxic effects .
  • Antimicrobial Properties :
    • The thiazole structure is associated with antimicrobial activity. Compounds with similar frameworks have shown effectiveness against various bacterial strains, suggesting potential for development as antibiotics .
  • Anti-inflammatory Effects :
    • Some thiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which may be relevant for conditions like arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes related to cancer progression, such as histone deacetylases (HDACs), leading to altered gene expression and induction of apoptosis .
  • Interaction with Cellular Pathways : The compound may interact with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is crucial in cancer biology .

Case Studies

  • MCF-7 Cell Line Study :
    • A study evaluating the anticancer activity of thiazole derivatives found that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against MCF-7 cells. The study utilized the sulforhodamine B assay to quantify cell viability post-treatment .
  • In Vivo Studies :
    • In vivo studies using xenograft models demonstrated that compounds structurally similar to this compound could inhibit tumor growth effectively, showing promise as therapeutic agents in oncology .

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AnticancerThiazolidine DerivativeInduction of apoptosis via HDAC inhibition
AntimicrobialSimilar ThiazoleDisruption of bacterial cell wall synthesis
Anti-inflammatoryThiazole DerivativeInhibition of pro-inflammatory cytokines

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how are critical reaction conditions optimized?

The compound is synthesized via multi-step reactions involving:

  • Thiazole ring formation : Condensation of 2-aminothiazole derivatives with chloroacetamide intermediates under anhydrous conditions (e.g., AlCl₃ catalysis) .
  • Thioether linkage : Coupling of the thiazole moiety with a 4-fluorophenylacetamide group using thioglycolic acid, optimized at 60–80°C in ethanol or DMF .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization, and how are key functional groups identified?

  • IR spectroscopy : Confirms C=O stretches (benzamide: 1680–1700 cm⁻¹; thioacetamide: 1640–1660 cm⁻¹) and N-H bends (1540–1560 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.3 ppm for fluorophenyl), thiazole C-H (δ 7.8–8.1 ppm), and acetamido NH (δ 9.5–10.5 ppm). Carbonyl carbons appear at δ 165–175 ppm .
  • Mass spectrometry : ESI-HRMS validates the molecular ion ([M+H]⁺) and fragments (e.g., thiazole ring cleavage at m/z 215–230) .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Broth microdilution (MIC) : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
  • Time-kill kinetics : Assess bactericidal effects over 24 hours at 2× MIC .
  • Biofilm inhibition : Quantify P. aeruginosa biofilms using crystal violet staining (IC₅₀ reported at 32 µg/mL for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data, such as unexpected splitting of NH protons in NMR?

Contradictions may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Conduct experiments at 25°C and 50°C to observe dynamic exchange broadening/coalescence .
  • 2D NMR (HSQC, HMBC) : Correlate NH protons with adjacent carbons to confirm connectivity .
  • DFT calculations : Predict chemical shifts (e.g., Gaussian 16 with B3LYP/6-31G*) and compare with experimental data .

Q. What computational approaches predict binding affinity to microbial targets like DNA gyrase?

  • Molecular docking : Use AutoDock Vina to dock into S. aureus gyrase (PDB: 2XCT), with Lamarckian GA parameters (energy range: −9 to −11 kcal/mol) .
  • MD simulations (GROMACS) : Analyze RMSD (<2.0 Å over 100 ns) and hydrogen bond persistence (>60% occupancy) .
  • QSAR models : Correlate Hammett σ values of substituents (e.g., 4-Fluorophenyl σ = 0.06) with MIC data from analogs .

Q. How can low solubility in pharmacological assays be addressed without structural modification?

  • Co-solvent systems : Use DMSO/PEG-400 (5% v/v) to enhance aqueous solubility (>200 µg/mL) .
  • Nanoformulation : Prepare PLGA nanoparticles (size: 150 ± 20 nm, PDI <0.2) via emulsion-diffusion .
  • Cyclodextrin inclusion : HP-β-CD (1:2 molar ratio) increases solubility 12-fold, validated by phase-solubility studies .

Methodological Notes

  • Synthetic reproducibility : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and adjust stoichiometry for intermediates .
  • Biological assay controls : Include vehicle (0.1% DMSO) and growth controls to rule out solvent toxicity .
  • Data validation : Cross-verify computational docking results with experimental IC₅₀ values using Spearman’s correlation (ρ > 0.85) .

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